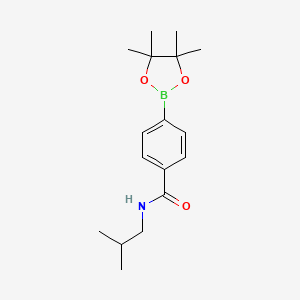

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1509932-23-3) is a boronate ester-functionalized benzamide derivative. Its structure comprises a benzamide core substituted with a 2-methylpropyl (isobutyl) group on the amide nitrogen and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position of the benzene ring. This compound is synthesized via coupling reactions between 4-boronobenzoyl chloride and 2-methylpropylamine, followed by protection of the boronic acid as a dioxaborolane ester .

The tetramethyl dioxaborolan moiety enhances stability against hydrolysis compared to free boronic acids, making the compound suitable for Suzuki-Miyaura cross-coupling reactions, a key methodology in pharmaceutical and materials chemistry . The isobutyl group contributes to lipophilicity, influencing solubility and pharmacokinetic properties in drug discovery contexts.

Properties

IUPAC Name |

N-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-12(2)11-19-15(20)13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSKTNIWIXSVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

A common route starts with a bromo-substituted benzamide or benzoic acid derivative, which undergoes palladium-catalyzed borylation to install the tetramethyl-1,3,2-dioxaborolane group.

-

- Catalyst: Pd2(dba)3 or Pd(OAc)2

- Ligands: XPhos, NiXantphos, or Ru-Phos

- Base: Cs2CO3 or LiHMDS

- Solvent: Toluene, THF, or 1,4-dioxane

- Temperature: 100–110 °C

- Time: 16 hours typical

Example:

Methyl 5-bromo-2-methylbenzoate reacts with bis(pinacolato)diboron in the presence of Pd2(dba)3 and XPhos with Cs2CO3 in toluene at 110 °C to yield the boronic ester intermediate.

Amide Bond Formation

The N-(2-methylpropyl) amide moiety is introduced by coupling the boronate-substituted benzoic acid intermediate with isobutylamine or its derivatives.

-

- Coupling agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Base: DIPEA (N,N-diisopropylethylamine)

- Solvent: DMF (Dimethylformamide)

- Temperature: 50 °C

- Time: Several hours until completion

Procedure:

The boronate-substituted acid is activated with HATU in DMF, followed by addition of isobutylamine and DIPEA, stirring at 50 °C to form the amide bond.

Purification

- Purification is typically achieved by column chromatography or preparative liquid chromatography to isolate the pure compound with high yield and purity.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Pd-catalyzed borylation | Pd2(dba)3, XPhos, Cs2CO3, toluene, 110 °C | Boronate-substituted benzamide intermediate |

| 2 | Amide coupling | HATU, DIPEA, DMF, 50 °C | This compound |

| 3 | Purification | Column chromatography or preparative LC | Pure target compound |

Experimental Data Summary

| Parameter | Details |

|---|---|

| Molecular weight | 303.20 g/mol |

| Boronate moiety | Tetramethyl-1,3,2-dioxaborolane |

| Amide substituent | N-(2-methylpropyl) (isobutyl) |

| Typical yield (overall) | Moderate to high (varies by step, ~45-85%) |

| Reaction atmosphere | Inert (nitrogen) |

| Solvents | Toluene, THF, DMF, 1,4-dioxane |

| Catalysts | Pd2(dba)3, Pd(OAc)2 |

| Bases | Cs2CO3, DIPEA |

Research Findings and Notes

- The presence of the boronic ester group enhances the compound’s utility in Suzuki-Miyaura cross-coupling reactions, enabling further functionalization.

- The amide bond formation via HATU-mediated coupling is efficient and compatible with the boronate ester, preserving its integrity during synthesis.

- Multi-step synthetic routes require careful control of reaction conditions to prevent hydrolysis or degradation of the boronate ester.

- The compound’s synthesis is adaptable to variations in substituents, allowing for structural analog development for pharmaceutical or synthetic applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

Oxidation: N-Isobutyl-4-boronic acid-benzamide.

Reduction: N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylamine.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative with a benzamide core, a tetramethyl-1,3,2-dioxaborolane moiety, and an isobutyl group. It has a molecular weight of 303.20 g/mol and the molecular formula . Boronic esters and acids are known for interacting with biological targets like enzymes and receptors, which can influence metabolic pathways and potentially have therapeutic effects. The compound is useful in organic synthesis, especially in cross-coupling reactions. The drug can be loaded onto a carrier through covalent or non-covalent interactions, and the creation and rupture of the boronic ester bond in various environments can be used to achieve controlled drug release.

Scientific Research Applications

Interaction studies are essential for understanding the reactivity and potential biological interactions of this compound. These studies typically focus on understanding its potential therapeutic uses and mechanisms of action.

Controlled Drug Release

Boronic ester bonds can be utilized to achieve controlled drug release because they form and rupture in different environments. The drug is loaded onto the carrier through covalent or non-covalent interactions.

Organic Synthesis

The dioxaborolane group enhances the compound's utility in organic synthesis, especially in cross-coupling reactions.

Potential Pharmacological Properties

Compounds containing boron moieties have been studied for their potential pharmacological properties. Boronic acids and esters can interact with biological targets such as enzymes and receptors, potentially influencing metabolic pathways or exhibiting therapeutic effects.

Interaction Studies

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to enzyme inhibition or modulation of biological pathways. The compound’s ability to participate in cross-coupling reactions also makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related benzamide derivatives containing tetramethyl dioxaborolan or related functional groups:

Reactivity and Stability

- Boronate Ester Stability : The tetramethyl dioxaborolan group in the target compound offers superior hydrolytic stability compared to unprotected boronic acids (e.g., N-(3-hydroxypropyl)benzamide derivatives), enabling storage and handling in ambient conditions .

- Substituent Effects :

- The 3-chloropropyl group in ’s compound increases electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing solubility in polar solvents .

- The isobutyl group in the target compound improves lipid membrane permeability, making it advantageous in bioactive molecule design .

- Hydroxyl groups (e.g., N-(3-hydroxypropyl)benzamide) introduce hydrogen-bonding capacity, useful in coordination chemistry but prone to oxidation .

Pharmacological and Physicochemical Properties

- Lipophilicity: Calculated logP values (estimated via software): Target compound: ~3.2 (high, suitable for blood-brain barrier penetration). Hydroxypropyl derivative: ~1.5 (low, ideal for renal excretion) .

- Thermal Stability : The dioxaborolan ring decomposes above 150°C, consistent across analogs. Chlorinated derivatives show lower thermal stability due to C-Cl bond cleavage .

Biological Activity

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative recognized for its potential in organic synthesis and pharmacology. Its unique structural features, including a benzamide core and a tetramethyl-1,3,2-dioxaborolane moiety, contribute to its reactivity and possible biological applications. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Structural Overview

The molecular formula of this compound is C_{15}H_{23}BNO_{4}, with a molecular weight of 303.20 g/mol. The presence of the dioxaborolane group enhances its utility in various chemical reactions, particularly in cross-coupling applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes including nucleophilic substitution and amidation reactions. The boronic ester bonds formed are crucial for constructing stimulus-responsive drug carriers due to their biocompatibility and responsiveness to environmental changes such as pH and glucose levels.

Biological Activity

While specific biological activity data for this compound is limited, compounds containing boron moieties have been extensively studied for their pharmacological properties. Boronic acids and esters are known to interact with various biological targets such as enzymes and receptors, influencing metabolic pathways and exhibiting therapeutic effects.

Research indicates that boron-containing compounds can modulate biological processes by:

- Inhibiting Enzyme Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes.

- Targeting Receptors : They may interact with specific receptors involved in signaling pathways relevant to diseases such as cancer.

- Influencing Gene Expression : Some boron compounds have shown potential in altering the expression of genes associated with oncogenesis .

Interaction Studies

Interaction studies involving this compound are essential for understanding its reactivity and potential biological interactions. These studies often focus on:

- Binding Affinity : Assessing how well the compound binds to target proteins or enzymes.

- In Vitro Assays : Evaluating the compound's effects on cell lines or isolated tissues.

- In Vivo Models : Testing the efficacy and safety in animal models.

For example, studies on similar boronic acid derivatives have revealed their ability to inhibit the activity of certain cancer-related proteins (e.g., BRD4), suggesting that this compound may also possess anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-N-isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C_{15}H_{22}BNO_{4} | Contains a fluorine atom; used in similar coupling reactions. |

| N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | C_{15}H_{24}BNO_{4} | Dimethyl substitution; different steric properties. |

| N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine | C_{16}H_{24}BNO_{4} | Cyclopropanamine structure; potential for different reactivity patterns. |

These comparisons highlight the versatility of boron-containing structures in organic chemistry while underscoring the unique characteristics of this compound due to its specific functional groups and substituents.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group into benzamide derivatives?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is a cornerstone for integrating boronate esters into aromatic systems. For example, aryl halides or triflates can react with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis to install the boronate moiety . For benzamide derivatives, protecting the amide nitrogen during boronation is critical to avoid side reactions. Post-functionalization via coupling with pre-synthesized boronic acids (e.g., using EDC/NHS activation) is also viable .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boronation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, DMF, 80°C | 65–85 | |

| Amide Coupling | EDC, DMAP, DCM, RT | 70–95 |

Q. How can researchers confirm the structural integrity of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide post-synthesis?

- Methodology : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) is essential. The tetramethyl dioxaborolane group shows a characteristic ¹¹B NMR signal at δ ~30–35 ppm. In ¹H NMR, the methyl groups on the dioxaborolane ring resonate as a singlet at δ ~1.3 ppm. High-resolution mass spectrometry (HRMS) with ESI+ ionization should match the exact mass (e.g., [M+H]⁺ calculated for C₁₉H₂₉BNO₃: 346.2245) .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical purity during the synthesis of chiral benzamide-boronate derivatives?

- Methodology : Chiral auxiliaries or asymmetric catalysis must be employed. For example, using (S)- or (R)-BINAP ligands in palladium-catalyzed borylation can induce enantioselectivity. Chiral HPLC or capillary electrophoresis is critical for resolving enantiomers. Evidence from related compounds (e.g., N-alkylpiperazine derivatives) shows that stereochemical drift can occur during amide coupling if racemization-prone conditions (e.g., high temperatures) are used .

Q. How do competing reaction pathways (e.g., protodeboronation) affect yields in Suzuki-Miyaura couplings involving this compound?

- Methodology : Protodeboronation is mitigated by optimizing base strength (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity. A study on analogous arylboronates demonstrated that aprotic solvents (e.g., THF) reduce protodeboronation compared to protic solvents. Monitoring reaction progress via LC-MS or ¹¹B NMR helps identify degradation pathways .

Q. What analytical techniques resolve contradictory data between NMR and X-ray crystallography for boron-containing benzamides?

- Methodology : X-ray crystallography provides definitive structural data but requires high-quality crystals (achieved via vapor diffusion with hexane/EtOAc). Discrepancies in NMR assignments (e.g., overlapping signals) can be resolved using 2D experiments (HSQC, HMBC) to correlate boron-bound carbons. For example, in , HMBC confirmed the connectivity of the dioxaborolane ring to the benzamide core .

Data Contradiction Analysis

Q. Why might observed melting points for this compound vary significantly across studies?

- Analysis : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) can cause discrepancies. For instance, reports a melting range of 106–109°C for a dihydrochloride salt, while free bases may melt at higher temperatures. Differential scanning calorimetry (DSC) and powder XRD are recommended to characterize polymorphic behavior .

Methodological Best Practices

Q. What purification techniques maximize recovery of boronated benzamides without decomposition?

- Protocol :

Flash Chromatography : Use silica gel with a hexane/EtOAc gradient (avoid aqueous phases to prevent boronate hydrolysis).

Recrystallization : Ethanol/water mixtures (4:1) are effective for removing unreacted boronic acids.

Lyophilization : For hygroscopic derivatives, lyophilize from tert-butanol to preserve crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.